molecular formula C14H13BrClNOS B4265641 N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide

N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide

Cat. No. B4265641
M. Wt: 358.7 g/mol
InChI Key: ASBUSKXUYBHLKP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by several noxious stimuli, including heat, acid, and capsaicin.

Mechanism of Action

N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide is a potent and selective antagonist of TRPV1, which is a non-selective cation channel that is activated by several noxious stimuli, including heat, acid, and capsaicin. By blocking the activity of TRPV1, N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide can inhibit the transmission of pain signals and modulate various physiological processes.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce the production of reactive oxygen species, and modulate the activity of various enzymes and signaling pathways. N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide has also been shown to modulate thermoregulation, gastrointestinal motility, and respiratory function.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of TRPV1, which makes it a valuable tool for investigating the role of TRPV1 in various physiological processes. N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide is also relatively easy to synthesize and has a long half-life, which makes it suitable for in vivo experiments. However, N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide also has some limitations. It can be toxic at high concentrations and can interfere with the activity of other ion channels, which can complicate interpretation of results.

Future Directions

There are several future directions for research on N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of TRPV1 in various disease states, including cancer, asthma, and inflammatory bowel disease. Additionally, there is a need for further research on the biochemical and physiological effects of N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide, as well as its potential therapeutic applications.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to be an effective tool for investigating the role of TRPV1 in pain sensation, thermoregulation, and other physiological processes. N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide has also been used to study the role of TRPV1 in various disease states, including inflammatory bowel disease, asthma, and cancer.

properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNOS/c1-2-3-11-6-9(8-19-11)14(18)17-13-5-4-10(15)7-12(13)16/h4-8H,2-3H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBUSKXUYBHLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-chlorophenyl)-5-propylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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